Cas no 2034353-39-2 (3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea)

3-{4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea is a specialized urea derivative featuring a triazine core functionalized with methoxy and morpholine substituents, along with a trifluoromethylthio phenyl group. This compound exhibits potential as an intermediate or active ingredient in agrochemical or pharmaceutical applications due to its unique structural features. The trifluoromethylthio moiety enhances lipophilicity and metabolic stability, while the morpholine and triazine groups contribute to binding affinity and selectivity. Its well-defined synthesis route allows for precise modifications, making it valuable for research in herbicide or drug development. The compound's stability under various conditions further supports its utility in experimental and industrial settings.
3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea structure
2034353-39-2 structure
Product name:3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea
CAS No:2034353-39-2
MF:C17H19F3N6O3S
Molecular Weight:444.431371927261
CID:6206326
PubChem ID:121137760

3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea 化学的及び物理的性質

名前と識別子

    • 3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea
    • 1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethylsulfanyl)phenyl]urea
    • F6438-3389
    • AKOS032456894
    • 2034353-39-2
    • 3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
    • 1-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea
    • インチ: 1S/C17H19F3N6O3S/c1-28-16-24-13(23-14(25-16)26-6-8-29-9-7-26)10-21-15(27)22-11-2-4-12(5-3-11)30-17(18,19)20/h2-5H,6-10H2,1H3,(H2,21,22,27)
    • InChIKey: HLVFEROQUUAMTN-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=CC(=CC=1)NC(NCC1=NC(=NC(=N1)N1CCOCC1)OC)=O

計算された属性

  • 精确分子量: 444.11914415g/mol
  • 同位素质量: 444.11914415g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 11
  • 重原子数量: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 547
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 127Ų

3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6438-3389-20μmol
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
2034353-39-2
20μmol
$79.0 2023-09-09
Life Chemicals
F6438-3389-15mg
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
2034353-39-2
15mg
$89.0 2023-09-09
Life Chemicals
F6438-3389-75mg
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
2034353-39-2
75mg
$208.0 2023-09-09
Life Chemicals
F6438-3389-20mg
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
2034353-39-2
20mg
$99.0 2023-09-09
Life Chemicals
F6438-3389-100mg
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
2034353-39-2
100mg
$248.0 2023-09-09
Life Chemicals
F6438-3389-2μmol
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
2034353-39-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6438-3389-3mg
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
2034353-39-2
3mg
$63.0 2023-09-09
Life Chemicals
F6438-3389-4mg
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
2034353-39-2
4mg
$66.0 2023-09-09
Life Chemicals
F6438-3389-10μmol
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
2034353-39-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6438-3389-25mg
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
2034353-39-2
25mg
$109.0 2023-09-09

3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea 関連文献

3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}ureaに関する追加情報

3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea: A Comprehensive Overview

The compound with CAS No. 2034353-39-2, known as 3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea, is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which integrates a triazine ring system with a urea functional group, as well as substituents such as methoxy and morpholinyl groups. The presence of these functional groups suggests potential bioactivity, making this compound a promising candidate for drug discovery and development.

Recent studies have highlighted the importance of 1,3,5-triazine derivatives in the design of bioactive molecules. The triazine ring system is known for its versatility and ability to participate in various biological interactions. In the case of this compound, the triazine ring is further substituted with a methoxy group at position 4 and a morpholinyl group at position 6. These substituents not only enhance the structural complexity but also contribute to the compound's potential pharmacological properties. Morpholine, a saturated heterocyclic compound, is often used in drug design due to its ability to form hydrogen bonds and its favorable pharmacokinetic profile.

The urea functional group in this compound plays a critical role in its bioactivity. Urea derivatives are widely recognized for their ability to act as inhibitors of various enzymes and receptors. In this case, the urea group is connected to a phenyl ring that carries a trifluoromethyl sulfanyl substituent. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the electronic characteristics of the molecule and potentially enhance its binding affinity to target proteins.

Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes and activities of complex molecules like this one. For instance, molecular docking studies have revealed that this compound may exhibit strong binding affinity towards certain kinase enzymes, which are key targets in the treatment of various diseases, including cancer. Additionally, preliminary in vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against specific enzymatic targets, further supporting its potential as a lead compound in drug discovery.

The synthesis of 3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the triazine ring system through condensation reactions and subsequent functionalization with methoxy and morpholinyl groups. The final step involves coupling the triazine derivative with the trifluoromethyl sulfanylphenyl urea moiety to yield the target compound.

From an analytical standpoint, this compound has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses confirm the molecular structure and purity of the compound, ensuring its suitability for further biological studies. Additionally, high-performance liquid chromatography (HPLC) has been employed to assess the stability and solubility properties of this compound under various conditions.

In terms of applications, this compound represents a valuable addition to the arsenal of bioactive molecules being explored for therapeutic purposes. Its unique combination of functional groups suggests potential applications in oncology, inflammation management, and other therapeutic areas where modulation of specific protein targets is desired. Furthermore, ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce potential toxicity.

The development of novel drugs often relies on the identification of compounds with both high potency and selectivity towards their intended targets. In this context, 3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea stands out as a promising candidate due to its structural features and preliminary biological activity data. As research progresses, it is anticipated that this compound will contribute significantly to our understanding of drug design principles and pave the way for innovative therapeutic interventions.

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